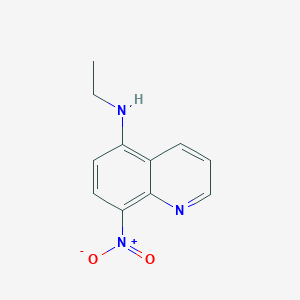

N-ethyl-8-nitroquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-ethyl-8-nitroquinolin-5-amine |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)11-8(9)4-3-7-13-11/h3-7,12H,2H2,1H3 |

InChI Key |

LVQUMNJRPUTDFE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of N Ethyl 8 Nitroquinolin 5 Amine Analogues

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline heterocycle in these analogues undergoes a variety of reactions, including electrophilic and nucleophilic substitutions, oxidation, reduction, and modern palladium-catalyzed coupling reactions. The regioselectivity of these reactions is a critical aspect, determined by the inherent properties of the quinoline nucleus and the directing effects of the substituents.

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Under strongly acidic conditions, the nitrogen is protonated, further deactivating the entire molecule. Consequently, substitution typically occurs on the benzene (B151609) ring. uop.edu.pk

In analogues of N-ethyl-8-nitroquinolin-5-amine, the C-5 amino group is a strong activating group and an ortho-, para-director. The C-8 nitro group is a strong deactivating group and a meta-director. The positions ortho to the amino group are C-4 and C-6, and the para position is not available. The positions meta to the nitro group are C-6 and C-7 (relative to C-8). Therefore, electrophilic attack is most likely to occur at the C-6 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

Nitration of quinoline itself with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pktutorsglobe.com However, for an analogue already containing a nitro group, further nitration would be difficult and require harsh conditions.

Sulfonation of quinoline with oleum (B3057394) at elevated temperatures can lead to substitution at various positions, with the product distribution being temperature-dependent. tutorsglobe.com For an this compound analogue, sulfonation would likely also be directed to the C-6 position.

Table 1: Electrophilic Aromatic Substitution on Quinoline Derivatives

| Reaction | Reagents and Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃, conc. H₂SO₃, SO₃, 15-20°C | 5-Nitroquinoline (35%) and 8-Nitroquinoline (43%) | tutorsglobe.com |

| Nitration | Acetyl nitrate, 20°C | 3-Nitroquinoline (B96883) | tutorsglobe.com |

| Sulfonation | Oleum, ~90°C | Quinoline-8-sulfonic acid | tutorsglobe.com |

| Sulfonation | Oleum, higher temperatures | Quinoline-6-sulfonic acid | tutorsglobe.com |

The quinoline ring, particularly the pyridine part, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing groups like the nitro group. libretexts.org Nucleophilic aromatic substitution (SNAr) is a key reaction for nitroquinolines. mdpi.comnih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is crucial. mdpi.com

For an 8-nitroquinoline derivative, the nitro group strongly activates the ring towards nucleophilic attack. One important type of nucleophilic substitution is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), where a hydrogen atom is replaced by a nucleophile. mdpi.com Studies on the amination of 8-nitroquinoline have shown that nucleophilic attack can occur at the C-7 position. mdpi.com The regiochemistry is influenced by the steric bulk of the nucleophile. mdpi.com

In the case of 4-chloro-8-nitroquinoline, nucleophilic substitution can occur either by displacement of the hydrogen at C-7 (VNS) or by substitution of the chlorine atom at C-4 (SNAr). mdpi.com The reaction of 6-nitroquinoline (B147349) with potassium cyanide and various nitroalkanes leads to the substitution of the hydrogen at the C-5 position, accompanied by a reduction of the nitro group. rsc.org

Table 2: Nucleophilic Aromatic Substitution on Nitroquinoline Derivatives

| Substrate | Nucleophile/Reagents | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| 8-Nitroquinoline | 9H-Carbazole, KOH, THF | C-7 | 7-(9H-Carbazol-9-yl)-8-nitroquinoline | mdpi.com |

| 4-Chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide, THF | C-4 | 4-(9H-Carbazol-9-yl)-8-nitroquinoline | mdpi.com |

| 6-Nitroquinoline | KCN, methyl nitroacetate, DMSO | C-5 | 6-(Methoxalylamino)quinoline-5-carbonitrile | rsc.org |

| 6-Nitroquinoline | KCN, nitroethane, DMSO | C-5 | 3-Methylpyrido[3,2-f]quinazolin-1(2H)-one | rsc.org |

The oxidation of the quinoline ring is generally difficult and requires potent oxidizing agents and vigorous conditions. The benzene ring is typically cleaved, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). google.com A process for oxidizing quinoline to quinolinic acid involves pre-oxidation with hydrogen peroxide in an acidic medium in the presence of a metal catalyst (like vanadyl, cobalt, or titanyl cations), followed by oxidation with chlorite (B76162) or chlorate (B79027) ions. google.com The presence of the deactivating nitro group in an this compound analogue would likely make the oxidation of the benzenoid ring even more challenging.

The quinoline ring can be reduced under various conditions. Catalytic hydrogenation using platinum, palladium, or nickel catalysts can reduce the pyridine ring selectively to give 1,2,3,4-tetrahydroquinoline. uop.edu.pk Reduction with sodium and ethanol (B145695) also yields 1,2,3,4-tetrahydroquinoline. The benzene ring is more resistant to reduction. For this compound analogues, catalytic hydrogenation would likely also reduce the nitro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinolines. nih.govresearchgate.netscilit.com These reactions include C-H arylation and coupling with organoboron compounds (Suzuki-Miyaura coupling). acs.orgrsc.orgnih.gov

Direct C-H arylation of quinolines can be achieved with high regioselectivity. While many methods favor C-2 arylation, conditions have been developed for selective C-8 arylation of quinoline N-oxides. acs.orgrsc.orgrsc.org The directing effect of substituents is critical. In an this compound analogue, the nitrogen of the quinoline ring can act as a directing group, facilitating C-H activation at the C-8 position. However, this position is already substituted. Palladium-catalyzed C-H functionalization could potentially occur at the C-2, C-4, or C-6 positions, depending on the specific reaction conditions and directing group effects. nih.gov

Suzuki-Miyaura coupling of halo-quinolines with boronic acids is a versatile method for creating C-C bonds. researchgate.netnih.gov For an analogue of this compound that has been halogenated, this reaction would allow for the introduction of a wide variety of aryl or vinyl groups. Organoboron quinoline complexes have also been synthesized and studied for their optical properties. acs.orgacs.org

Table 3: Palladium-Catalyzed Coupling Reactions for Quinoline Functionalization

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| C-H Arylation | Quinoline N-oxide | Iodoarenes | Pd(OAc)₂, CH₃CO₂H/H₂O | C8-Arylquinoline N-oxide | acs.org |

| C-H Arylation | Quinoline | Aryl diazonium salts | Chlorophyll (photocatalyst), visible light | C8-Arylquinoline | rsc.orgrsc.org |

| Heck-type Alkenylation | N-alkenyl-substituted 2-haloanilines | - | Pd(OAc)₂, PPh₃, NaOAc | 2-Substituted 4-alkylidenetetrahydroquinoline | rsc.orgnih.gov |

| Suzuki Coupling | 6,7-Dibromoquinoline-5,8-dione | Aryl boronic acids | Pd catalyst | 6,7-Diarylquinoline-5,8-dione | researchgate.net |

| Aldehyde C-H Arylation | Quinoline-8-carbaldehyde | Aryl iodides | Pd(OAc)₂, AgOAc, AcOH | Aryl quinolinyl ketone | acs.org |

Transformations Involving the Nitro Group

The nitro group at the C-8 position is a key functional handle that can undergo several important transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds to amines is a fundamental transformation in organic synthesis. sci-hub.st For nitroquinolines, a variety of reducing agents can be employed. Copper(II) oxide (CuO) has been shown to be an effective and reusable reagent for the reduction of 5-nitroquinoline to 5-aminoquinoline (B19350) in the presence of hydrazine (B178648) monohydrate, with the reaction being very fast. acs.org Other common methods include the use of tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder with ammonium (B1175870) chloride. lookchem.com Catalytic hydrogenation over palladium on carbon (Pd/C) is also a widely used method. sci-hub.stlookchem.com The choice of reagent can be important to avoid the reduction of other functional groups or the quinoline ring itself.

Besides reduction to the amine, the nitro group can participate in other reactions. For instance, in 1-methyl-3,6,8-trinitro-2-quinolone, the 8-nitro group causes steric strain that activates the molecule for unusual cine-substitution reactions, where a nucleophile attacks the C-4 position leading to the elimination of the C-3 nitro group. nih.govmdpi.com While this compound does not have a nitro group at C-3, this illustrates the potential for the nitro group to influence reactivity in less direct ways.

Table 4: Reduction of the Nitro Group in Nitroquinoline Derivatives

| Substrate | Reducing Agent/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 5-Nitroquinoline | CuO, N₂H₄·H₂O, EtOH, 60°C, 10 min | 5-Aminoquinoline | 100% | acs.org |

| 2-(3-Chlorophenyl)-4-nitroquinoline | SnCl₂/HCl, EtOH, 70°C, 2 h | 2-(3-Chlorophenyl)-4-aminoquinoline | 85% | lookchem.com |

| 2-(3-Chlorophenyl)-4-nitroquinoline | Fe/NH₄Cl, EtOH, 70°C, 2 h | 2-(3-Chlorophenyl)-4-aminoquinoline | 88% | lookchem.com |

| 2-(3-Chlorophenyl)-4-nitroquinoline | H₂/Pd/C, EtOH, rt, 15 h | 2-(3-Chlorophenyl)-4-aminoquinoline | 42% | lookchem.com |

| 4-Ethyl-6-methoxy-8-nitroquinoline | Sn, SnCl₂, alcoholic HCl | 8-Amino-4-ethyl-6-methoxyquinoline | 79% | google.com |

| 6-Nitroquinoline | Pd/C, HCOONH₄, MeCN | 6-Formamidoquinoline | - | sci-hub.st |

Reduction to Amine (as a synthetic pathway, also exploring other reduction products)

The reduction of the nitro group in nitroquinoline derivatives is a fundamental transformation that provides access to the corresponding aminoquinolines. sci-hub.st This reaction is a crucial step in the synthesis of various biologically active molecules.

Stannous chloride (SnCl₂) is a commonly employed reagent for the reduction of nitroquinolines to their corresponding amines. nih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups, including alkyl substituents, halogens, and hydroxyl groups. nih.gov The process is generally efficient, offering a straightforward and rapid route to aminoquinoline derivatives with high yields. nih.gov

Beyond the formation of simple amines, the reduction of nitroarenes can sometimes lead to other products depending on the reaction conditions and the substrate. For instance, under certain conditions, byproducts such as nitroso and azoxy derivatives can be formed.

| Reagent | Substrate Example | Product | Key Features |

| Stannous Chloride (SnCl₂) | Nitroquinolines | Aminoquinolines | Mild conditions, tolerates various functional groups, high yields. nih.gov |

| Iron (Fe) powder and Acetic Acid (AcOH) | 2-chloro-5-methoxynitrobenzene | 2-chloro-5-methoxyphenylamine | Used for large-scale synthesis. |

Table 1: Reagents for Nitro Group Reduction

Intramolecular Cyclization Involving the Nitro Group

The nitro group in proximity to other functional groups on the quinoline ring can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. For instance, in the case of 5- and 8-nitroquinolines, reaction with 4-amino-1,2,4-triazole (B31798) in a basic medium can lead to the formation of furazano[3,4-f]- and furazano[3,4-h]quinoline, respectively. researchgate.net This occurs alongside the primary vicarious nucleophilic substitution of hydrogen.

In a broader context of nitro-containing aromatic compounds, intramolecular redox reactions can lead to cyclization. For example, 2-nitrobenzyl alcohol can undergo an intramolecular redox reaction to form an intermediate 2-nitrosobenzaldehyde, which then participates in further cyclization steps to form cinnoline (B1195905) derivatives. nih.gov This highlights the potential for the nitro group to be transformed in situ to facilitate cyclization.

Transformations Involving the Amine Functionality

The amine group of this compound and its analogues is a key site for a variety of chemical transformations, including acylation, sulfonylation, condensation reactions, and acting as a nucleophile.

The primary or secondary amine functionality in aminoquinolines readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This is followed by the elimination of a leaving group, typically a chloride ion, to yield the N-substituted amide. chemguide.co.uk

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. The base is necessary to neutralize the hydrochloric acid that is formed during the reaction.

| Reaction | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (e.g., Ethanoyl chloride) | Amide (e.g., N-ethylethanamide) chemguide.co.uk |

| Sulfonylation | Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) | Sulfonamide |

Table 2: Acylation and Sulfonylation Reactions

The amino group of this compound analogues can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically catalyzed by acid or base and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule.

Furthermore, N-substituted 5-nitrosoquinolin-8-amines, which can be synthesized from the corresponding 5-nitrosoquinolin-8-ol, can undergo condensation reactions. researchgate.net

The amine group in this compound imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers. masterorganicchemistry.com The nucleophilicity of amines generally follows the order: primary amines < secondary amines, due to the electron-donating effect of alkyl groups. masterorganicchemistry.com

This nucleophilicity allows aminoquinolines to participate in various reactions, including the vicarious nucleophilic substitution (VNS) of hydrogen. In this type of reaction, the aminoquinoline can act as a nucleophile attacking an electron-deficient aromatic ring. For example, 3-, 5-, 6-, and 7-nitroquinolines react with 4-amino-1,2,4-triazole, an amino nucleophile, in the presence of a base to yield aminated products. researchgate.net

In some cases, the quinoline ring itself, activated by the nitro group, can act as a nucleophile. For instance, 5-nitro-8-hydroxyquinoline can act as a C-nucleophile in a coupling reaction with quinazoline. researchgate.net

| Reaction Type | Role of Amine | Example |

| Nucleophilic Addition-Elimination | Nucleophile | Reaction with acyl chlorides to form amides. chemguide.co.uk |

| Vicarious Nucleophilic Substitution | Nucleophile | Amination of nitroquinolines with aminotriazoles. researchgate.net |

Table 3: Nucleophilic Reactions

In Vitro Biological Research and Pharmacological Relevance of Quinoline Scaffolds Incorporating Nitro and Amine Moieties

Assessment of In Vitro Antiparasitic Activity

Comprehensive searches of available scientific literature and research databases did not yield any specific studies on the in vitro antiparasitic activity of N-ethyl-8-nitroquinolin-5-amine. The following subsections detail the lack of findings for this particular compound against various parasites.

Antimalarial Activity against Plasmodium falciparum and Plasmodium berghei (In Vitro Assays)

No published research was identified that specifically investigates the in vitro antimalarial activity of this compound against either Plasmodium falciparum or Plasmodium berghei. While other 8-aminoquinoline (B160924) derivatives have been studied for their antimalarial properties, data for the this compound variant is not available in the current body of scientific literature.

Antileishmanial Activity against Leishmania infantum and Leishmania donovani (In Vitro Assays)

There is no available data from in vitro assays concerning the antileishmanial activity of this compound against Leishmania infantum or Leishmania donovani. Studies on other nitroquinoline compounds have been conducted, but specific findings for this compound have not been reported.

Antitrypanosomal Activity against Trypanosoma brucei and Trypanosoma cruzi (In Vitro Assays)

A review of scientific literature found no evidence of in vitro studies conducted to assess the antitrypanosomal activity of this compound against Trypanosoma brucei or Trypanosoma cruzi.

Investigation of Bioactivation by Nitroreductases (NTRs) in Parasitic Organisms

No research was found that investigates the bioactivation of this compound by parasitic nitroreductases. The potential role of this specific compound as a substrate for NTRs in parasitic organisms has not been explored in published studies.

Evaluation of In Vitro Anticancer and Antitumor Properties

Similar to the antiparasitic assessment, the in vitro anticancer and antitumor properties of this compound have not been specifically documented in the available scientific literature.

Inhibition of Tumor Cell Invasion and Migration (In Vitro Models)

There are no specific research findings or data tables available that describe the effects of this compound on the inhibition of tumor cell invasion and migration in in vitro models.

Anti-Proliferative Effects in Cancer Cell Lines (In Vitro Cytotoxicity Assays)

There is a lack of specific studies detailing the anti-proliferative effects of this compound in various cancer cell lines. However, the broader class of nitroquinolines has been a subject of interest in cancer research. For instance, studies on compounds like 8-hydroxy-5-nitroquinoline have demonstrated cytotoxic effects against human cancer cell lines. nih.govnih.govresearchgate.net These studies often highlight the potential of the quinoline (B57606) scaffold, particularly when substituted with a nitro group, in exerting anti-cancer activity. researchgate.net The mechanism is sometimes linked to the generation of reactive oxygen species. nih.govnih.govresearchgate.net While a novel quinoline derivative, 91b1, has shown anticancer effects, specific data for this compound remains to be published. mdpi.com

Enzyme Inhibition Studies (e.g., Cathepsin B)

Specific data on the inhibition of enzymes like Cathepsin B by this compound is not available in the reviewed literature. However, related compounds have been investigated as enzyme inhibitors. For example, 5-nitro-8-hydroxyquinolines have been identified as inhibitors of Cathepsin B. wipo.intgoogle.com Cathepsin B is a cysteine protease implicated in various diseases, and its inhibition is a target for therapeutic development. wipo.intgoogle.comnih.gov Nitroxoline and its derivatives have also been shown to inhibit SARS-CoV-2 infection by targeting host cathepsins. nih.gov

Mechanisms of Action at the Cellular Level (e.g., Induction of Apoptosis, DNA Intercalation)

The precise cellular mechanisms of action for this compound, such as the induction of apoptosis or DNA intercalation, have not been specifically elucidated in available research. Studies on similar quinoline derivatives suggest that their anti-cancer effects can be mediated through various pathways. For example, 8-hydroxy-5-nitroquinoline has been shown to increase intracellular reactive oxygen species. nih.govresearchgate.net Other quinoline derivatives have been found to induce apoptosis and inhibit signaling pathways like NF-κB. researchgate.net

Assessment of In Vitro Antimicrobial and Antibacterial Activities

While there is extensive research on the antimicrobial properties of quinoline compounds, specific data for this compound is limited.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus, Mycobacterium intracellulare)

There is no specific data available from the search results regarding the activity of this compound against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), or Mycobacterium intracellulare. However, the quinoline scaffold is a well-established pharmacophore in antibacterial agents. nih.gov Many synthetic quinoline derivatives have been developed to combat resistant bacterial strains, including MRSA. nih.govnih.gov

Antifungal Activity (e.g., Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus)

Specific antifungal activity data for this compound against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, or Aspergillus fumigatus is not present in the available literature. However, related compounds such as 5-amino-8-hydroxyquinoline have demonstrated antifungal efficacy. nih.gov The antifungal potential of various quinoline derivatives is an active area of research. nih.govnih.gov

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, Topoisomerase IV)

There is no direct evidence in the provided search results to suggest that this compound inhibits bacterial DNA gyrase or topoisomerase IV. These enzymes are the primary targets of the successful quinolone class of antibiotics. nih.gov The mechanism of these antibiotics involves stabilizing the enzyme-DNA complex, which leads to the inhibition of DNA replication and transcription. nih.gov While numerous inhibitors of DNA gyrase and topoisomerase IV have been developed, specific studies on this compound in this context are absent from the reviewed literature. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of various substituents on the core bicyclic structure. For this compound, the key functional groups—the nitro group at the 8-position, the amine group at the 5-position, and the N-ethyl substituent—are critical determinants of its potential interactions with biological targets.

Impact of Substitution Patterns (e.g., Nitro, Amine, Alkyl Groups) on In Vitro Biological Activities

The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to modulate pharmacological activity. nih.gov The specific placement of nitro, amine, and alkyl groups on the quinoline ring of this compound dictates its electronic properties, steric profile, and potential for biological interactions.

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic environment of the quinoline ring system. This modification can increase the polarity of the molecule, a characteristic that is often considered attractive for pharmacological applications. nih.gov In the context of nitroaromatic compounds, the nitro group can be essential for certain biological activities, such as those seen in bioreductive drugs. These compounds can undergo reduction in hypoxic environments, a common feature of solid tumors, leading to cytotoxic species. However, the position of the nitro group is crucial. For instance, in some nitroquinolines, substituents positioned ortho to the nitro group can cause steric hindrance, which may impede the compound's interaction with the active sites of nitroreductase enzymes. nih.gov

Amine and N-Alkyl Groups: The presence and nature of an amino substituent also play a vital role in determining the biological profile of quinoline derivatives. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, influencing the molecule's solubility and ability to interact with biological macromolecules. The N-ethyl group attached to the amine is an alkyl substituent. In related compounds, such as 4-alkylamino-nitroquinolines, the alkylamino substituent is critical for the molecule's ability to undergo the one-electron reduction that initiates futile redox cycling in mammalian cells. nih.gov The size and lipophilicity of the alkyl group can modulate the compound's ability to cross cell membranes and its affinity for specific binding sites. Studies on other quinoline derivatives have shown that even small changes, such as the position of a methyl group, can significantly impact anticancer activity. biointerfaceresearch.com

The table below illustrates the general influence of these key substituents on the biological activities of quinoline scaffolds, based on findings from related compounds.

| Substituent | Position on Quinoline Ring | General Impact on In Vitro Biological Activity |

| **Nitro Group (NO₂) ** | 8 | Strong electron-withdrawing effect; increases polarity nih.gov; essential for bioreductive activation nih.gov; activity can be affected by steric hindrance from adjacent groups nih.gov. |

| Amine Group (NHR) | 5 | Can act as H-bond donor; influences solubility and target binding; its basicity can be crucial for cellular uptake and interaction. |

| Ethyl Group (-CH₂CH₃) | N-substituent on Amine | Contributes to lipophilicity; can influence membrane permeability and binding affinity; part of the alkylamino side chain important for redox cycling in similar compounds nih.gov. |

Role of Physicochemical Parameters (e.g., Redox Potentials, LogP) in Biological Activity

The biological effects of a chemical compound are not only determined by its structure but also by its physicochemical properties. For nitroaromatic compounds like this compound, redox potential and lipophilicity (LogP) are particularly significant.

Redox Potentials: The redox potential of a nitroaromatic compound is a measure of its ability to accept electrons. This parameter is critically important for compounds whose mechanism of action involves bioreduction. For a series of nitroquinoline bioreductive drugs, a clear relationship has been established between their one-electron reduction potential (E(7)1) and their rate of redox cycling in cells. nih.gov There is a linear dependence of the logarithm of the rate of drug-induced oxygen consumption on the reduction potential. nih.gov This indicates that the ease with which the nitro group is reduced directly correlates with the extent of the futile redox cycling that can lead to cellular damage. Compounds with a more positive reduction potential are more easily reduced and tend to be more potent in such assays. youtube.com

The following table summarizes the key physicochemical parameters and their relevance to the biological activity of quinoline scaffolds like this compound.

| Physicochemical Parameter | Definition | Relevance to Biological Activity of Nitro-Substituted Quinolines |

| Redox Potential (E) | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | Crucial for bioreductive drugs. A more positive potential facilitates one-electron reduction of the nitro group, leading to redox cycling and potential cytotoxicity. nih.gov |

| LogP | The logarithm of the partition coefficient, indicating the lipophilicity or hydrophobicity of a compound. | Influences solubility, membrane permeability, and target engagement. A balance is needed for optimal ADME properties and biological activity. nih.gov |

| Polarity | A separation of electric charge leading to a molecule having an electric dipole moment. | The nitro group increases the polarity of the quinoline scaffold, which can be an attractive feature for pharmacological applications. nih.gov |

Future Research Directions and Unexplored Avenues for N Ethyl 8 Nitroquinolin 5 Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has historically relied on classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comtandfonline.com However, these methods often require harsh conditions, hazardous reagents, and result in significant waste. tandfonline.comnih.gov Future research should pivot towards developing more efficient and sustainable synthetic pathways to N-ethyl-8-nitroquinolin-5-amine and its analogues.

Promising avenues include the adoption of one-pot, multicomponent reactions which can construct the quinoline scaffold in a single step from simple precursors, thereby increasing efficiency and reducing waste. tandfonline.comresearchgate.net The exploration of novel catalytic systems is crucial. This could involve using metal nanoparticles (e.g., copper, cobalt, or iron) or Lewis acids to catalyze cyclization reactions under milder conditions. tandfonline.comorganic-chemistry.orgscielo.br Furthermore, palladium-catalyzed reactions, such as dehydrogenative aromatization, offer modern and flexible routes to substituted aminoquinolines. frontiersin.org

| Parameter | Classical Methods (e.g., Skraup, Doebner-von Miller) | Proposed Modern Methods |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids (e.g., H₂SO₄) | Milder conditions, often room temperature to moderate heating |

| Catalysts | Often stoichiometric, harsh oxidizing agents (e.g., nitrobenzene) | Catalytic amounts of metals (Pd, Cu, Fe), Lewis acids, or biocatalysts |

| Efficiency | Often multi-step, lower yields, significant byproducts | One-pot synthesis, higher atom economy, improved yields |

| Sustainability | Use of hazardous solvents and reagents, high energy consumption | Focus on green solvents (water, ethanol), energy efficiency (microwaves, ultrasound) |

Advanced Spectroscopic and Structural Investigations

While standard techniques like NMR and mass spectrometry are essential for confirming the identity of this compound, future research should employ more advanced methods to gain deeper structural insights. Single-crystal X-ray crystallography would be invaluable for determining the precise three-dimensional structure. This analysis could reveal how the steric and electronic effects of the C5-ethylamine and C8-nitro groups influence the planarity of the quinoline ring system, as well as intermolecular packing and hydrogen bonding networks in the solid state. nih.govacs.org

Studies on related 2-styryl-8-nitroquinolines have shown that substituents significantly affect molecular geometry (planar vs. twisted) and supramolecular assembly, which in turn impacts material properties and biological activity. nih.govacs.org Similar investigations for this compound could provide critical data for understanding its physicochemical properties and for designing future derivatives.

| Technique | Information Gained for this compound |

|---|---|

| Single-Crystal X-ray Crystallography | Precise bond lengths, bond angles, torsion angles, and solid-state packing. Elucidation of intermolecular interactions (e.g., π–π stacking, hydrogen bonding). |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and through-bond correlations. |

| Solid-State NMR | Structural information in the solid phase, useful for materials that do not form suitable single crystals. |

| Transient Absorption Spectroscopy | Investigation of excited-state dynamics and electron transfer processes, relevant for photophysical applications. scielo.br |

Deeper Mechanistic Understanding of Chemical Transformations

To move beyond descriptive chemistry, future work must focus on the mechanisms of reactions involving this compound. For its synthesis, kinetic studies could be performed to determine the rate-determining steps of novel catalytic cycles. researchgate.net For instance, investigations into the Combes reaction have used spectroscopy to monitor intermediate consumption and product formation, providing insight into the annulation step. researchgate.net

Furthermore, understanding the mechanistic pathways of its potential biological activity is critical. The nitro group at the C8 position is a key feature. Research on other nitroaromatics, like 4-nitroquinoline-1-oxide, has shown that their genotoxicity can be linked to metabolic reduction of the nitro group to reactive intermediates. nih.gov Future studies on this compound should investigate its metabolic fate and whether similar reductive activation pathways are at play, which would be crucial for understanding both its therapeutic potential and toxicological profile.

Integration of Advanced Computational Modeling in Drug Design and Discovery

Computer-Aided Drug Design (CADD) offers a powerful, cost-effective toolkit for accelerating research. nih.gov Future investigations into this compound should be heavily supported by computational methods.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): If a series of analogues are synthesized and tested, 3D-QSAR models can be built to correlate their structural features with biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Docking: This technique can predict how this compound might bind to the active sites of various biological targets, such as protein kinases (e.g., EGFR), enzymes in pathogens, or DNA. nih.govmdpi.comnih.gov This helps prioritize which biological assays to perform and provides a structural basis for observed activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the drug discovery process. nih.govbenthamscience.com

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule, complementing experimental findings. acs.org

| Computational Tool | Specific Application |

|---|---|

| Molecular Docking (e.g., AutoDock) | Predict binding modes and affinities to targets like EGFR, HIV reverse transcriptase, bacterial peptide deformylase. nih.govnih.govbenthamscience.com |

| 3D-QSAR (e.g., CoMFA) | Develop predictive models for anticancer or antimicrobial activity based on steric and electrostatic fields. mdpi.com |

| ADMET/Pharmacokinetic Prediction | Assess drug-likeness, oral bioavailability, and potential toxicity before synthesis. benthamscience.com |

| Molecular Dynamics (MD) Simulation | Elucidate the conformational stability of the ligand-protein complex over time. nih.gov |

| Density Functional Theory (DFT) | Calculate electronic properties, predict reaction pathways, and support spectroscopic data interpretation. acs.org |

Exploration of Broader In Vitro Biological Applications and Target Identification

The quinoline scaffold is a well-established pharmacophore present in drugs with a wide range of activities, including anticancer, antibacterial, antifungal, and antimalarial properties. nih.govresearchgate.netcore.ac.uk A crucial future direction is to conduct broad in vitro screening of this compound to uncover its full biological potential.

Research on other nitroquinolines has demonstrated potent antiproliferative effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR). nih.gov Therefore, screening against human carcinoma cell lines like A431 (epidermoid) and MDA-MB-468 (breast) would be a logical starting point. nih.gov Similarly, given the known antimicrobial activity of quinolines, the compound should be tested against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The identification of specific molecular targets for any observed activity would be a key follow-up step.

Design and Synthesis of Hybrid Molecules with Enhanced Biological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to developing novel drugs with improved potency or dual modes of action. core.ac.uknih.gov Future research should explore the synthesis of hybrid molecules using this compound as a core scaffold.

This could involve covalently linking it to other heterocyclic moieties known for their bioactivity, such as triazoles, pyrimidines, or oxadiazoles. nih.govfrontiersin.orgnih.gov For example, combining the quinoline core with a pyrimidine (B1678525) could yield hybrids with potent antimalarial activity. nih.gov Another approach is to hybridize it with scaffolds like naphthoquinone, which are known to be involved in redox processes that can inhibit cancer cell growth. mdpi.comnih.gov This strategy could lead to multifunctional agents that overcome drug resistance or exhibit enhanced selectivity.

Green Chemistry Principles in the Synthesis and Application of this compound Analogues

Embracing green chemistry is essential for modern chemical research. ijpsjournal.com Future work on this compound must prioritize sustainability. This involves a holistic approach covering both synthesis and application. Synthetic routes should be designed to maximize atom economy and minimize waste. researchgate.net This can be achieved by using greener solvents like water or ethanol (B145695), employing energy-efficient techniques such as microwave or ultrasound irradiation, and developing recyclable catalysts. tandfonline.comtandfonline.comfrontiersin.org For example, the use of p-toluenesulfonic acid as a catalyst in water has been shown to be an effective green method for producing quinoline derivatives. tandfonline.com Manganese-based catalysts are also emerging as attractive, low-toxicity options for sustainable reactions. acs.org These principles should guide the development of all new synthetic protocols for this class of compounds.

Q & A

Q. What are the recommended methodologies for synthesizing N-ethyl-8-nitroquinolin-5-amine, and how can purity be ensured?

Synthesis typically involves nitroquinoline precursors (e.g., 8-nitroquinoline derivatives) subjected to nucleophilic substitution or reductive alkylation with ethylamine. Key steps include:

- Nitro group stability : Ensure reaction conditions (temperature, solvent) avoid nitro group reduction or unintended side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity validation via HPLC (≥95% purity threshold) and mass spectrometry for molecular confirmation .

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR spectroscopy : H and C NMR to confirm ethyl group attachment and nitroquinoline backbone integrity. Use DMSO-d6 or CDCl3 as solvents .

- X-ray crystallography : For resolving stereochemistry and intermolecular interactions, particularly if the compound forms crystalline salts or coordination complexes .

- FT-IR : Validate nitro (N–O stretching at ~1520–1350 cm) and amine (N–H bending at ~1600 cm) functional groups .

Q. How should stability studies be designed to assess degradation pathways?

- Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis, oxidative stress with HO).

- Analytical monitoring : Track nitro group reduction (e.g., formation of 8-aminoquinoline derivatives) via LC-MS and quantify impurities using validated HPLC methods .

Advanced Research Questions

Q. How can researchers evaluate the risk of nitrosamine impurity formation in this compound?

- Risk assessment framework : Follow EMA and APIC guidelines :

- Structural evaluation : Secondary/tertiary amines in the molecule may react with nitrosating agents (e.g., nitrites).

- Process analysis : Screen raw materials for nitrite contamination and assess solvent systems for nitrosation potential.

- Batch testing : Use GC-MS or LC-HRMS to detect trace nitrosamines (e.g., N-nitrosoethylamine) with limits ≤1 ppm .

Q. What experimental strategies can elucidate the coordination chemistry of this compound with transition metals?

- Complexation studies : React the compound with Fe(II), Cu(II), or Ru(II) salts under inert conditions. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.

- Stoichiometry determination : Job’s method or molar ratio plots to identify metal:ligand ratios .

- Catalytic applications : Test complexes in oxidation reactions (e.g., alkene epoxidation) and compare turnover frequencies with uncoordinated ligands .

Q. How should contradictory data on nitroquinoline reactivity be resolved?

- Case-by-case analysis : Replicate conflicting experiments (e.g., solvent polarity effects on nitro group reactivity) under controlled conditions.

- Multivariate statistics : Use ANOVA or PCA to identify variables (e.g., pH, temperature) causing discrepancies .

- Cross-validation : Compare results with structurally analogous nitroquinolines (e.g., 5-nitro derivatives) to isolate substituent-specific effects .

Q. What methodologies identify degradation products in long-term storage studies?

- Stability-indicating assays : Develop UPLC-MS/MS methods to separate and characterize degradation products (e.g., nitro group reduction to amines).

- Mechanistic studies : Use isotopically labeled compounds (e.g., N-ethylamine) to trace degradation pathways via isotopic patterns in mass spectra .

- Computational modeling : Predict degradation routes using DFT calculations (e.g., bond dissociation energies of nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.